![molecular formula C18H15N7O2S2 B2984703 N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide CAS No. 946228-90-6](/img/structure/B2984703.png)
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
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Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide is a useful research compound. Its molecular formula is C18H15N7O2S2 and its molecular weight is 425.49. The purity is usually 95%.
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Biological Activity
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as mechanisms of action and structure–activity relationships.
Chemical Structure
The compound features a thiadiazole ring and a tetrazatricyclo structure that contribute to its unique biological properties. The molecular formula is represented as follows:
Component | Formula |
---|---|
Carbon (C) | 20 |
Hydrogen (H) | 19 |
Nitrogen (N) | 6 |
Oxygen (O) | 3 |
Sulfur (S) | 2 |
Antimicrobial Activity
The thiadiazole moiety is known for its broad-spectrum antimicrobial activity. Studies indicate that derivatives of 1,3,4-thiadiazoles exhibit significant antibacterial properties against various pathogens. For instance:
- Antibacterial Efficacy : Compounds with the thiadiazole scaffold have shown higher antimicrobial activity compared to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties:
In Vitro Studies
-
Cell Lines Tested :
- Human colon cancer (HCT116)
- Human lung cancer (H460)
- Human breast cancer (MCF7)
- Results :
The anticancer activity is attributed to several mechanisms:
- Induction of Apoptosis : Compounds have been shown to activate caspases involved in the apoptotic pathway.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G1 phase .
Structure–Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural components:
- The presence of the thiadiazole ring enhances cytotoxicity.
- Modifications on the phenyl group significantly influence the potency against various cancer cell lines.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A compound similar to N-(5-Methyl...) was evaluated in a clinical trial involving patients with advanced solid tumors, showing promising results in tumor reduction and minimal side effects .
- Antimicrobial Trials : Another study assessed the antibacterial efficacy against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S2/c1-10-22-23-17(29-10)20-14(26)7-12-9-28-18-21-15-13(16(27)24(12)18)8-19-25(15)11-5-3-2-4-6-11/h2-6,8,12H,7,9H2,1H3,(H,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBXUDNEXHQPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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